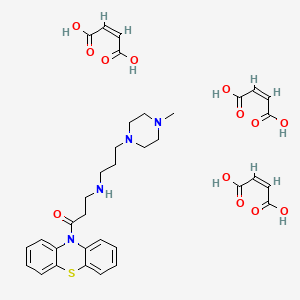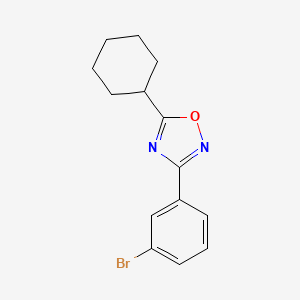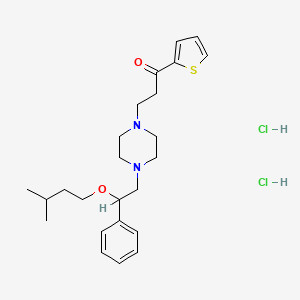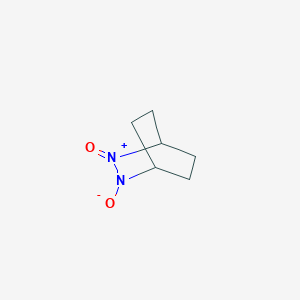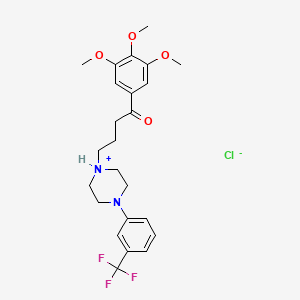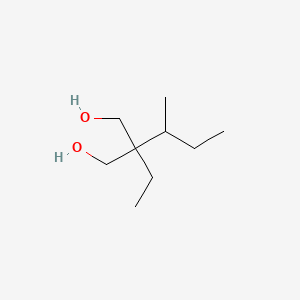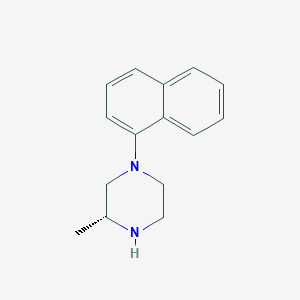
3-Methyl-1-naphthalen-1-yl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a methyl group at the third position and a naphthalene moiety at the first position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and piperazine.
Alkylation Reaction: The naphthalene moiety is introduced to the piperazine ring through an alkylation reaction. This involves the reaction of naphthalene with a suitable alkylating agent in the presence of a base.
Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems are used for the purification and isolation of the final product to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or naphthalene moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system stimulant or depressant.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Methyl-1-(phenyl)piperazine: Similar structure with a phenyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(benzyl)piperazine: Similar structure with a benzyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(pyridin-2-yl)piperazine: Similar structure with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthalene ring system can influence the compound’s lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


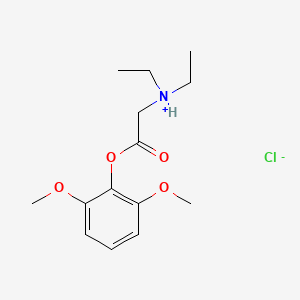
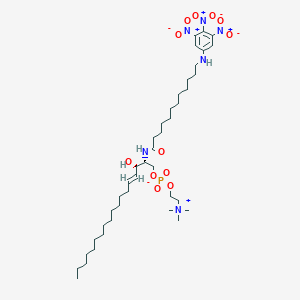

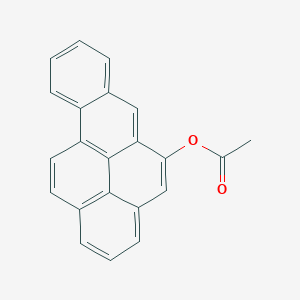
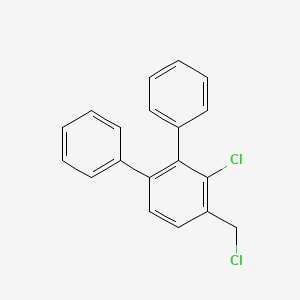
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
